molecular formula C20H18BrFN2O3S B2477879 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE CAS No. 1110989-87-1

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B2477879
CAS No.: 1110989-87-1
M. Wt: 465.34
InChI Key: QLLWNNOZRRGNBR-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with bromobenzenesulfonyl, diethyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The bromobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a suitable base like pyridine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Fluorescent Probes: The fluoroquinoline moiety can be utilized in the design of fluorescent probes for biological imaging.

Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Cancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.

Industry

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoroquinoline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Used in similar sulfonylation reactions.

    N,N-Diethyl-6-fluoroquinoline-3-carboxamide: Lacks the bromobenzenesulfonyl group but shares the quinoline core.

    4-Fluorobenzenesulfonyl chloride: Similar sulfonylating agent with a fluoro group instead of bromine.

Uniqueness

4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromobenzenesulfonyl and fluoroquinoline moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O3S/c1-3-24(4-2)20(25)17-12-23-18-10-7-14(22)11-16(18)19(17)28(26,27)15-8-5-13(21)6-9-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWNNOZRRGNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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